Product packaging for Hexahydridoferrate(4-)(Cat. No.:)

Hexahydridoferrate(4-)

Cat. No.: B1235371
M. Wt: 61.89 g/mol
InChI Key: FEKHOXHYNHWTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydridoferrate(4-), with the molecular formula H 6 Fe, is a specialized inorganic reagent for advanced research applications . It is valued in exploratory chemistry for its role as a precursor in the synthesis of iron-based materials. One documented application involves its reaction in tetrahydrofuran (THF) solution to produce iron(0) particles, showcasing its utility in materials science and nanotechnology research . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes. It is not intended for use in diagnostic procedures, nor is it approved for use in humans, animals, or for any personal applications. Researchers are responsible for ensuring all necessary safety protocols are followed. Please note that comprehensive data on its physical properties, stability, and solubility may be limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH6-4 B1235371 Hexahydridoferrate(4-)

Properties

Molecular Formula

FeH6-4

Molecular Weight

61.89 g/mol

IUPAC Name

iron(4-) hexahydride

InChI

InChI=1S/Fe.6H/q-4;;;;;;

InChI Key

FEKHOXHYNHWTSH-UHFFFAOYSA-N

SMILES

[FeH6-4]

Canonical SMILES

[FeH6-4]

Origin of Product

United States

Theoretical and Computational Investigations of Feh6 4−

Quantum Chemical Methodologies for Structural and Energetic Analysis

Theoretical investigations into the [FeH6]4− anion are predominantly reliant on quantum chemical methods, which provide deep insights into the structural and energetic characteristics of the materials it forms, such as Li4FeH6 and Mg2FeH6.

Application of Density Functional Theory (DFT) for Geometry Optimization and Crystal Structure Prediction

Density Functional Theory (DFT) stands as the principal computational tool for investigating compounds containing the hexahydridoferrate(4-) anion. rsc.org It is routinely used for geometry optimization to determine the most stable atomic arrangements and to predict crystal structures.

For instance, DFT calculations predicted that Li4FeH6 should crystallize in a rhombohedral K4CdCl6-type structure (space group R-3c), a prediction that was later confirmed experimentally. aip.orgjst.go.jpresearchgate.net These calculations, often employing the generalized gradient approximation (GGA) with functionals like the Perdew, Burke, and Ernzerhof (PBE) functional, have been instrumental in determining lattice parameters and atomic positions. aip.org For Li4FeH6, the theoretically determined Fe–H bond length is approximately 1.61 Å. jst.go.jp

Similarly, for the well-studied complex hydride Mg2FeH6, DFT calculations correctly predict a cubic crystal structure with the Fm-3m space group, in excellent agreement with experimental X-ray and neutron diffraction data. curtin.edu.au The optimized Fe-H bond distance in Mg2FeH6 is calculated to be around 1.56 Å to 1.58 Å. curtin.edu.aucurtin.edu.au These structural predictions are foundational for understanding the properties of these hydrogen-rich materials.

Table 1: DFT-Calculated Structural Parameters for [FeH6]4- Containing Hydrides
CompoundCrystal SystemSpace GroupCalculated Fe-H Bond Length (Å)Reference
Li4FeH6RhombohedralR-3c~1.61 jst.go.jp
Mg2FeH6CubicFm-3m~1.56 - 1.58 curtin.edu.aucurtin.edu.au
Ca2FeH6CubicFm-3m~1.62 curtin.edu.au

Computational Assessment of Thermodynamic and Kinetic Stability Profiles under Varied Conditions

Computational methods are vital for assessing the thermodynamic stability of hydrides containing the [FeH6]4− anion, which is a key factor for applications such as hydrogen storage. curtin.edu.au These calculations typically involve determining the enthalpy of formation (ΔH) for various synthesis and decomposition pathways.

For Mg2FeH6, DFT calculations place the enthalpy of formation at approximately -81.4 kJ/mol H2. curtin.edu.au Different possible synthesis routes have been computationally evaluated, concluding that the reaction from pure elements (2Mg + Fe + 3H2 → Mg2FeH6) is the most thermodynamically favorable. The high thermal stability of Mg2FeH6 is well-established through these computational studies and is consistent with experimental observations. curtin.edu.au

In contrast, Li4FeH6 is predicted to be significantly less stable. aip.org Early DFT calculations predicted a formation enthalpy of -54 kJ/mol H2 for the reaction 4LiH + Fe + H2 → Li4FeH6. aip.orgresearchgate.net Other estimates based on experimental data combined with van't Hoff equation analysis suggest a formation enthalpy in the range of -20 to -30 kJ/mol H2. aip.org This lower stability corresponds to a much lower decomposition temperature, estimated to be around room temperature at ambient pressure, which is about 300 °C lower than that of Mg2FeH6. researchgate.net Kinetic factors, which are not typically included in these thermodynamic stability calculations, are noted to be significant barriers to the synthesis of these compounds at lower temperatures. curtin.edu.au

Table 2: Calculated Thermodynamic Stability of [FeH6]4- Containing Hydrides
CompoundCalculated Enthalpy of Formation (kJ/mol H2)Relative StabilityReference
Li4FeH6-20 to -54Less Stable aip.orgresearchgate.net
Mg2FeH6~ -77 to -81More Stable curtin.edu.au

Electronic Structure Elucidation through Advanced Theoretical Models

The electronic properties of the [FeH6]4− anion are governed by the interaction between the iron d-orbitals and the hydrogen s-orbitals, which can be effectively described using molecular orbital and ligand field theories.

Prediction and Analysis of Iron Spin States and Associated Magnetic Behavior

The central iron atom in [FeH6]4− is in the +2 oxidation state, giving it a d6 electron configuration. In an octahedral ligand field, these six d-electrons can populate the t2g and eg orbitals in two possible ways: a high-spin configuration or a low-spin configuration. libretexts.orguni-siegen.de

The choice between these is determined by the magnitude of the ligand field splitting (Δo) versus the spin-pairing energy. The hydride ion (H−) is considered a strong-field ligand, meaning it causes a large energy separation between the t2g and eg orbitals. libretexts.org This large splitting energetically favors placing all six d-electrons in the lower-energy t2g orbitals.

This results in a low-spin (t2g)6(eg)0 configuration. With all electrons paired, the [FeH6]4− complex is predicted to be diamagnetic (S=0). This theoretical prediction is corroborated by experimental evidence from Mössbauer spectroscopy for Mg2FeH6, which confirms a low-spin Fe(II) configuration. curtin.edu.au While DFT can sometimes struggle with accurately predicting spin states for iron complexes, particularly when spin states are close in energy, the low-spin nature of [FeH6]4− is a consistent finding. nih.govaip.org

Band Structure and Density of States Calculations for Solid-State Complexes

Theoretical investigations into solid-state complexes containing the hexahydridoferrate(4-) anion, such as magnesium hexahydridoferrate (Mg2FeH6), have been crucial in elucidating their electronic properties. Density Functional Theory (DFT) is the primary tool for these calculations, providing insights into the material's potential for applications like hydrogen storage.

Calculations of the electronic structure of Mg2FeH6 consistently show that it is a semiconductor. The energy band structure reveals a significant gap between the valence and conduction bands. The magnitude of this band gap, however, varies depending on the computational method and parameters used. For instance, one DFT study calculated a direct band gap of approximately 2.3347 eV at the X-point in the Brillouin zone. Another study using the full-potential linearized augmented plane wave (FP-LAPW) method reported a direct band gap of 1.88 eV, which was predicted to increase to 3.91 eV under a high pressure of 80 GPa. nih.gov Other theoretical works have reported values of 1.87 eV and 2.25 eV using different methodologies. The doping of Mg2FeH6 with transition metals such as nickel, cobalt, or manganese has been theoretically shown to reduce the direct band gap. rsc.org

The Density of States (DOS) analysis further details the electronic composition, indicating that the bonding within the [FeH6]4- complex is characterized by the hybridization of iron's p and d orbitals with the s orbitals of the hydrogen atoms. This analysis also reveals a significant degree of charge transfer, where magnesium atoms act as Mg2+ cations and the [FeH6] complex is negatively charged, resulting in a bonding character that is a mixture of ionic and covalent interactions. Specifically, the bonds between iron and hydrogen exhibit a mixed ionic-covalent nature, embedded within the ionic matrix of Mg2+ cations.

Computational Mapping of Reaction Pathways and Mechanistic Energetics

Computational chemistry provides powerful tools to map the complex reaction pathways and energetics involving the [FeH6]4- anion. These studies are essential for understanding its stability, decomposition mechanisms, and potential catalytic activity.

Identification and Characterization of Transition States in Hydride Transfer Processes

Hydride transfer is a fundamental reaction step in many chemical and biological processes. yale.edu For iron hydride complexes, computational methods are used to identify and characterize the transition states of these transfer processes. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of the reaction. libretexts.orglibretexts.org

While specific studies on hydride transfer directly from the [FeH6]4- anion are limited, research on analogous iron(II) and nickel-iron hydride complexes provides a framework for understanding this process. rsc.orgresearchgate.net DFT calculations are employed to locate the transition state structure and calculate the activation energy barrier. rsc.org These investigations have revealed that hydride transfer can occur through different pathways, including a single-step direct transfer or a multi-step process involving electron transfer followed by hydrogen atom transfer. researchgate.net

In models of nickel-iron hydrogenase, for example, the energy decomposition analysis of the transition state shows that the structural deformation energy required to reach the transition state is a key factor in determining the reaction barrier. rsc.org For iron-hydride catalysts used in hydrogenation reactions, DFT is used to calculate the transition state for the hydride transfer from the iron center to a substrate, such as a ketone. scispace.com These models often reveal that the hydride's reactivity is influenced by the ligands attached to the iron center and by interactions such as hydrogen bonding in the second coordination sphere. yale.eduscispace.com

Potential Energy Surface Exploration for Decomposition and Transformation Reactions

The decomposition of Mg2FeH6 is a key area of study, as it relates to its application in hydrogen storage. curtin.edu.au Thermodynamic data from DFT calculations, such as the enthalpy of absorption and desorption, have been reported and compare well with experimental values. curtin.edu.au For example, the calculated enthalpy of absorption is approximately -81.4 kJ/mol H2. curtin.edu.au Computational studies of the decomposition pathway suggest that upon heating, Mg2FeH6 breaks down into metallic magnesium, iron, and hydrogen gas. curtin.edu.au The re-hydrogenation process has also been modeled, showing that the formation of magnesium hydride (MgH2) can be an intermediate step before the reformation of Mg2FeH6 at higher temperatures and pressures. curtin.edu.au By mapping the PES, researchers can understand the energy required to break the Fe-H and Mg-H bonds and the energy landscape that governs the release and uptake of hydrogen.

Theoretical Modeling of Catalytic Cycles Involving [FeH6]4− (General Framework)

While the highly reduced [FeH6]4- anion itself may not be a direct catalyst in solution, it is a crucial component of solid-state materials that can act as catalyst precursors or contain active catalytic sites. Theoretical modeling provides a general framework for understanding how these materials could participate in catalytic cycles. Iron hydride complexes are known to be key intermediates in various catalytic reactions, including hydrogenation and hydroboration. scispace.comkit.edu

A general theoretical catalytic cycle involving an iron hydride species derived from a [FeH6]4- containing complex can be proposed:

Catalyst Activation : The precatalyst, such as Mg2FeH6, generates a coordinatively unsaturated and reactive iron hydride species under reaction conditions.

Substrate Coordination : The target molecule (e.g., a ketone or aldehyde) coordinates to the active iron center.

Hydride Insertion : In the key turnover-limiting step, the hydride ligand is transferred from the iron to the coordinated substrate. yale.edu Computational modeling of this step involves locating the transition state and determining the activation barrier.

Product Release : The reduced product dissociates from the iron center.

Catalyst Regeneration : The iron center is regenerated for the next catalytic cycle, for instance, by reaction with a hydrogen source like H2 or a borane.

For example, in the hydroboration of carbonyl compounds, it has been proposed that the catalytic cycle involves the insertion of the carbonyl group into an Fe-H bond to form an iron-alkoxide intermediate. kit.edu Similarly, in the context of biological enzymes like [FeFe]-hydrogenase, DFT models show that a terminally bound iron-hydride is a key catalytic intermediate involved in a proton exchange network that facilitates the reversible conversion of protons and hydrogen. osti.govacs.org These theoretical models are crucial for designing new, efficient catalysts based on abundant and inexpensive iron. researchgate.net

Synthetic Methodologies for Hexahydridoferrate 4− and Its Derivatives

Solution-Phase Synthesis Routes

Solution-based syntheses offer the advantage of operating under relatively mild conditions, allowing for the formation of soluble derivatives of the [FeH6]4− anion that can be characterized using standard laboratory techniques.

An established laboratory-scale synthesis for [FeH6]4− involves the hydrogenation of a mixture of an iron(II) halide and a Grignard reagent in an appropriate solvent. colab.wsresearchgate.net This method avoids the need for extreme pressures, making it more accessible than solid-state approaches.

A common procedure involves the reaction of iron(II) chloride or a mixed iron(II) bromide/chloride salt with phenylmagnesium halide in tetrahydrofuran (B95107) (THF). colab.wsresearchgate.net This mixture is then subjected to a modest pressure of hydrogen gas at room temperature. The reaction yields a salt of the [FeH6]4− anion with complex magnesium-based counter-ions. researchgate.net

Table 1: Precursors for Low-Pressure Solution-Phase Synthesis

Precursor TypeExample CompoundRole in Reaction
Iron SourceIron(II) Halide (e.g., FeCl2, FeBr2)Provides the central iron atom for the complex anion.
Reducing/Alkylating AgentPhenylmagnesium HalideActs as a reducing agent and facilitates the reaction with hydrogen.
Hydrogen SourceH2 GasProvides the hydride ligands.
SolventTetrahydrofuran (THF)Solvates reactants and the final product complex.

The resulting product is a complex salt, such as [FeH6][MgBr(THF)2]4, which precipitates from the THF solution as a yellow powder. colab.wsresearchgate.net

A significant challenge in the solution-phase synthesis of hexahydridoferrate(4-) salts is the limited solubility of the initially formed products. The complex [FeH6][MgBr(THF)2]4, for instance, is only sparingly soluble in THF, with a measured solubility of approximately 0.006 M. researchgate.net This poor solubility complicates characterization and further reactivity studies.

To address this, research has focused on modifying the counter-ion system to enhance solubility. A successful strategy involves the substitution of the halide component of the magnesium counter-ion with an alkoxide group. colab.wsresearchgate.net This is achieved by treating the initial product with a lithium alkoxide, such as lithium tert-butoxide (LiOtBu). researchgate.net This substitution dramatically improves solubility in ethers and even aromatic hydrocarbons like benzene (B151609). colab.wsresearchgate.net The resulting complexes, containing [MgOR(THF)n]+ counter-ions, can achieve solubilities greater than 0.5 M in THF, a nearly 100-fold increase. researchgate.net This enhanced solubility is critical for isolation, purification, and detailed spectroscopic analysis in solution. nih.gov The counter-ion is not merely a spectator; it plays a crucial role in the stability and properties of the material. researchgate.net

Table 2: Effect of Counter-Ion on Solubility of [FeH6]4− Salts in THF

ComplexCounter-Ion SystemSolubility in THF (M)Reference
[FeH6][MgBr(THF)2]4Halide-based: [MgBr]+~0.006 researchgate.net
[FeH6][Mg(OtBu)(THF)n]4Alkoxide-based: [MgOR]+>0.5 researchgate.net

The optimization of reaction conditions is key to maximizing the output of the desired hexahydridoferrate(4-) complex. An improved laboratory benchtop synthesis has been reported that achieves a yield of over 40%. colab.wsresearchgate.net This process relies on carefully controlled parameters.

Key parameters for optimization include the pressure of hydrogen gas, reaction temperature, and the stoichiometry of the reactants. The successful low-pressure synthesis operates at room temperature and a hydrogen pressure of 4.4 bar. colab.wsresearchgate.net While higher pressures are a defining feature of the solid-state routes, even modest pressures are crucial for driving the hydrogenation in solution. The purity of the final product is often contingent on the subsequent workup, particularly the strategic substitution of counter-ions to facilitate selective precipitation or crystallization. researchgate.net The balance between purity, yield, and throughput is a common challenge in purification processes. gilson.com

Table 3: Optimized Parameters for Solution-Phase Synthesis

ParameterOptimized ValueImpact
H2 Pressure4.4 barSufficient to drive hydrogenation without requiring specialized high-pressure equipment. colab.wsresearchgate.net
TemperatureRoom TemperatureAllows for convenient and energy-efficient synthesis. colab.wsresearchgate.net
Reported Yield>40%Represents an improved and efficient laboratory-scale method. colab.wsresearchgate.net

Rational Design of Counter-Ion Systems for Enhanced Solubility and Isolation

High-Pressure, High-Temperature Solid-State Synthesis Approaches

Solid-state synthesis provides a direct route to solvent-free, often binary or ternary, iron hydrides. These methods require extreme conditions of pressure and temperature to overcome high activation barriers and stabilize the resulting hydrogen-rich phases.

The direct synthesis of complex iron hydrides like those containing the [FeH6]4− anion in the solid state necessitates high pressures and temperatures. jst.go.jp A notable example is the synthesis of Li4FeH6, a compound containing the target anion. jst.go.jpaip.orgaip.org This synthesis is achieved by hydrogenating a powder mixture of elemental iron and lithium hydride (LiH). jst.go.jpaip.org

The reaction, 4LiH + Fe + H2 → Li4FeH6, requires pressures above 6.1 GPa and temperatures of 900 °C to proceed to completion. aip.org These extreme conditions are handled using specialized equipment such as a cubic-type multi-anvil apparatus. jst.go.jp Theoretical calculations often precede these challenging experiments to predict the stability and crystal structure of the target hydrides, guiding the synthetic efforts. jst.go.jpaip.org While iron can form simpler hydrides like FeH at lower pressures (e.g., 3.5 GPa), the formation of higher, complex hydrides demands significantly more forcing conditions. issp.ac.runih.gov

Table 4: Solid-State Synthesis of a [FeH6]4− Derivative

Target CompoundPrecursorsPressureTemperatureReference
Li4FeH6Fe powder, LiH powder, H2>6.1 GPa900 °C aip.org

The need for high pressure and temperature in solid-state synthesis is twofold. High temperatures are required to overcome the kinetic barriers of the reaction between solid precursors. aip.orgaip.org In the case of the Li4FeH6 synthesis, temperatures above 900 °C are necessary to ensure the iron and lithium hydride particles fully react. jst.go.jpaip.org

However, at such high temperatures, the target hydride product, Li4FeH6, would be thermodynamically unstable at ambient pressure. High pressure is therefore essential to stabilize the product. aip.orgaip.org The pressure-temperature diagram for the Fe + LiH system shows that Li4FeH6 is only thermodynamically stable under a high-pressure hydrogen atmosphere at these elevated temperatures. jst.go.jp Essentially, the high temperature provides the kinetic energy for the reaction to occur, while the high pressure provides the thermodynamic stability for the desired [FeH6]4−-containing product to exist. aip.org Theoretical studies predict that even higher iron hydrides, such as FeH6 in a nonmetallic form, could be stabilized at much greater pressures, in excess of 200 GPa. acs.org

Compound Index

Synthesis of Specific Alkali and Alkaline-Earth Hexahydridoferrate(4−) Salts (e.g., Li₄FeH₆)

The synthesis of hexahydridoferrate(4-) salts is highly dependent on the cation, with different methodologies developed for alkali and alkaline-earth metals. These methods often require high-pressure and high-temperature conditions or advanced techniques like mechanical milling to overcome kinetic barriers and the immiscibility of starting materials.

Lithium Hexahydridoferrate(4-), Li₄FeH₆

Li₄FeH₆ is notable for having the highest gravimetric hydrogen density among iron-containing complex hydrides discovered to date. aip.org Its synthesis was first achieved through the hydrogenation of a powder mixture of iron (Fe) and lithium hydride (LiH). aip.orgresearchgate.net This process requires extreme conditions to proceed effectively. In-situ synchrotron radiation X-ray diffraction measurements have been crucial in determining the necessary parameters for its formation. aip.orgdoaj.org

The synthesis is typically carried out at pressures exceeding 6.1 GPa and temperatures of 900 °C. aip.orgresearchgate.netdoaj.org These harsh conditions are necessary to overcome the kinetic effects that inhibit the reaction at lower temperatures. aip.orgaip.org While thermodynamically stable near ambient conditions, the high activation energy for the hydrogenation of the iron and LiH mixture necessitates this energy-intensive approach. aip.orgjst.go.jp Following synthesis, Li₄FeH₆ can be recovered and handled at ambient conditions, where it exists in a metastable state. aip.orgdoaj.org

Table 1: Synthesis Parameters for Li₄FeH₆

Parameter Value Reference
Starting Materials Iron (Fe), Lithium Hydride (LiH) aip.orgjst.go.jp
Pressure > 6.1 GPa aip.orgresearchgate.net
Temperature 900 °C aip.orgresearchgate.net
Reaction 4LiH + Fe + H₂ → Li₄FeH₆ jst.go.jp
State of Product Metastable at ambient conditions aip.orgdoaj.org

Magnesium Hexahydridoferrate(4-), Mg₂FeH₆

The synthesis of Mg₂FeH₆ is particularly challenging because its constituent metals, magnesium (Mg) and iron (Fe), are virtually immiscible, and an intermetallic Mg₂Fe phase does not exist under equilibrium conditions. scientific.netconicet.gov.ar This has led to the development of several non-equilibrium synthesis routes.

One prominent method is reactive mechanical milling , where a mixture of magnesium and iron powders (or magnesium hydride and iron) is milled under a hydrogen atmosphere. scientific.netscientific.net The high energy from the milling process facilitates the reaction between the immiscible elements. Researchers have systematically studied the influence of milling time, ball-to-powder ratio, and hydrogen pressure to optimize the yield of Mg₂FeH₆. scientific.net

A highly effective, two-step method involves an initial high-energy ball milling of the precursor powders (MgH₂ and Fe) followed by a subsequent sintering step under hydrogen pressure at temperatures between 300-500 °C. mdpi.com This approach has been shown to produce yields of up to 97%. mdpi.com Studies have confirmed that magnesium hydride (MgH₂) often acts as a precursor in the formation of Mg₂FeH₆ during these processes. conicet.gov.ar Another successful approach involves the sintering of nanosized magnesium and iron particles, where the high surface area of the nanoparticles facilitates the synthesis of pure, nanostructured Mg₂FeH₆. nih.gov

Table 2: Synthesis Routes for Mg₂FeH₆

Method Starting Materials Key Process Yield Reference
Reactive Milling 2Mg + Fe Milling under H₂ pressure High proportions achieved scientific.net
Milling & Sintering MgH₂ + Fe Milling followed by sintering (300-500°C) Up to 97% mdpi.com
Nanoparticle Sintering Mg and Fe nanoparticles Sintering of nanoparticle mixture Pure product nih.gov

Other Alkaline-Earth Hexahydridoferrate(4-) Salts

The synthesis of other ternary alkaline-earth hexahydridoferrates has also been reported. Compounds such as calcium hexahydridoferrate(4-) (Ca₂FeH₆), strontium hexahydridoferrate(4-) (Sr₂FeH₆), and europium hexahydridoferrate(4-) (Eu₂FeH₆) have been successfully synthesized from mixtures of the respective metals under hydrogen pressure. capes.gov.brmolaid.com

Direct Hydrogenation of Iron-Containing Precursors at Extreme Conditions

Emerging Synthetic Strategies and Persistent Challenges in Controlled Preparation

Research into hexahydridoferrate(4-) compounds is driven by the need for more efficient and scalable synthetic routes that operate under less extreme conditions. This has led to the exploration of new strategies while highlighting the persistent challenges in their preparation.

Emerging Synthetic Strategies

A key focus of emerging strategies is to overcome the kinetic barriers that necessitate harsh reaction conditions. For Li₄FeH₆, a primary goal is to find methods that suppress these kinetic effects, potentially through the use of catalysts, which could allow for synthesis at more moderate pressures and temperatures. aip.orgaip.org

For Mg₂FeH₆, where immiscibility is the main obstacle, strategies revolve around optimizing non-equilibrium processes. The development of a "synthesis efficiency map" based on milling time and sintering temperature has provided a more controlled and predictable path to achieving high yields. mdpi.com

A novel "soft chemistry" route has been developed that avoids high-pressure, gas-solid reactions. This involves the hydrogenation of a mixture of an iron(II) halide and a phenylmagnesium halide in a tetrahydrofuran (THF) solution. researchgate.net This reaction proceeds at room temperature and a moderate hydrogen pressure of 4.4 bar, precipitating the product [FeH₆][MgBr(THF)₂]₄. researchgate.net This approach opens a pathway for producing nanoscopic metal particles, which are potentially more reactive and efficient for hydrogen storage applications. researchgate.net

Persistent Challenges in Controlled Preparation

Despite these advances, significant challenges remain in the controlled synthesis of hexahydridoferrate(4-) salts.

Harsh Synthesis Conditions : The requirement of high pressures (>6 GPa) and temperatures (>900°C) for the synthesis of compounds like Li₄FeH₆ is a major barrier. aip.orgjst.go.jp These conditions are energy-intensive, require specialized equipment, and are difficult to scale for industrial production.

Kinetic Barriers : The hydrogenation of metal and metal hydride mixtures is often kinetically hindered at low temperatures. aip.orgaip.org Overcoming the high activation energy without resorting to extreme heat and pressure is a central challenge that may be addressed through catalysis or novel reaction pathways.

Immiscibility of Precursors : The lack of miscibility between constituent metals, such as in the Mg-Fe system, prevents straightforward synthesis from the elements under equilibrium conditions. scientific.netconicet.gov.ar While mechanical alloying is effective, it can be a lengthy process and controlling the final product's phase purity and microstructure can be difficult.

Complex Reaction Mechanisms : The formation pathways for these complex hydrides are not always direct. For instance, the synthesis of Mg₂FeH₆ often proceeds through MgH₂ as an intermediate, and the reaction kinetics are highly dependent on the material's microstructure and the specific process conditions. conicet.gov.ar A thorough understanding and control of these multi-step reactions are necessary for reproducible and efficient synthesis.

Advanced Spectroscopic Characterization for Electronic and Vibrational Insights

Nuclear Resonant Vibrational Spectroscopy (NRVS) and Mössbauer Spectroscopy

Synchrotron-based nuclear resonance techniques, including Nuclear Resonant Vibrational Spectroscopy (NRVS) and Mössbauer Spectroscopy, offer unparalleled insight into the iron-specific properties of materials. wikipedia.org These methods are uniquely sensitive to the ⁵⁷Fe isotope, allowing for direct interrogation of the iron center's local environment and dynamics. nih.govresearchgate.net

NRVS is a powerful technique for observing the complete set of vibrational modes involving an ⁵⁷Fe nucleus. researchgate.net It measures the ⁵⁷Fe partial vibrational density of states (PVDOS), where the intensity of each vibrational mode is proportional to the kinetic energy of the ⁵⁷Fe nucleus in that mode. d-nb.inforsc.org This method is not constrained by the selection rules of optical spectroscopies like IR or Raman, providing a comprehensive vibrational picture. researchgate.net

Studies on iron-hydride systems have demonstrated the utility of NRVS in identifying Fe-H vibrational modes that are often weak or invisible in conventional spectra. nih.govnih.gov For instance, while Fe-H stretching modes are notoriously weak in NRVS due to the small motion of the heavy iron atom compared to the light hydrogen, rsc.org Fe-H bending modes are more readily observed. rsc.org Research on related iron hydride complexes has successfully identified Fe-H bending vibrations and, in some cases, Fe-D stretching vibrations in deuterated samples where the heavier deuterium (B1214612) enhances the iron's displacement. d-nb.inforsc.org In a study directly probing the [FeH₆]⁴⁻ anion (reported as [FeH(D)₆]²⁻), NRVS was used to characterize the Fe-H/D interactions, highlighting the method's selectivity for modes involving iron atom motion. researchgate.net

Mössbauer spectroscopy is a primary tool for determining the oxidation state and local electronic environment of iron nuclei. georgetown.edumit.edu The technique measures key hyperfine parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. mit.edu Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information about the symmetry of the iron site. aps.org

For an ideal octahedral [FeH₆]⁴⁻ complex, a single quadrupole doublet would be expected in the Mössbauer spectrum. While specific Mössbauer data for isolated [FeH₆]⁴⁻ is not extensively detailed in the literature, studies on various iron hydrides show that isomer shifts are sensitive to hydrogen coordination. aps.orgissp.ac.ru For comparison, different iron environments exhibit distinct Mössbauer parameters. In general, an increase in anionic charge on an iron complex results in a progressively lower isomer shift value. rsc.org

Comparative Mössbauer Parameters for Various Iron Species at Low Temperature

Compound/StateIron Oxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Magnetic Hyperfine Field (kOe)Reference
α-Fe (metallic)00.00 (relative to this standard)0.00~330 aps.org
ε-FeHₓ (d.h.c.p. iron hydride)~0~0.4 (Site 1), ~0.4 (Site 2)Negligible~313 (Site 1), ~270 (Site 2) aps.orgissp.ac.ru
Fe(II) High-Spin (typical)+2> 0.6> 1.5Variable researchgate.net
Fe(II) Low-Spin (typical)+2< 0.6Variable0 researchgate.net

As mentioned, NRVS directly yields the ⁵⁷Fe partial vibrational density of states (PVDOS), which is a site-specific probe of lattice dynamics. researchgate.netrsc.org This data is invaluable for testing and refining theoretical models, such as those derived from Density Functional Theory (DFT), which can calculate phonon dispersion curves and the corresponding density of states. epj.orgresearchgate.netepj.org

While comprehensive phonon analysis for [FeH₆]⁴⁻ is still an area of active research, studies on related complex hydrides like Mg₂FeH₆ have utilized DFT to calculate the full phonon dispersion curves and assign Raman and IR-active modes. epj.orgresearchgate.netepj.org Theoretical work on high-pressure iron polyhydrides such as FeH₅ and FeH₆ has also involved the calculation of the vibrational density of states to understand their properties. researchgate.net For the [FeH₆]⁴⁻ anion, the PVDOS obtained from NRVS would provide a precise experimental benchmark for the frequencies of all vibrations involving iron motion, paving the way for a detailed understanding of the forces and bonding within the complex.

Determination of Iron Oxidation States and Local Electronic Environments

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe molecular vibrations based on changes in dipole moment and polarizability, respectively. libretexts.orgvscht.cz For a molecule with a center of symmetry, such as the octahedral [FeH₆]⁴⁻ ion, the rule of mutual exclusion applies: vibrations that are Raman-active are IR-inactive, and vice-versa.

The vibrational spectra of complexes containing the [FeH₆]⁴⁻ anion show characteristic frequencies for Fe-H stretching and bending modes. In compounds like Li₄FeH₆ and Na₂Mg₂FeH₈, these vibrations have been identified and assigned with the aid of DFT calculations. curtin.edu.auresearchgate.netjst.go.jp

Fe-H stretching vibrations are typically observed at higher frequencies compared to bending vibrations.

Infrared (IR) Spectroscopy : In the FT-IR spectrum of Li₄FeH₆, an intense, broad absorption between 1400–1800 cm⁻¹ is assigned to the antisymmetric Fe-H stretching modes. researchgate.netjst.go.jp For Na₂Mg₂FeH₈, IR-active Fe-H stretching vibrations are assigned to peaks at 1752 and 1645 cm⁻¹. curtin.edu.au

Raman Spectroscopy : The Raman spectrum of Na₂Mg₂FeH₈ shows Fe-H stretching modes at 1874, 1765, and 1732 cm⁻¹. curtin.edu.au

H-Fe-H bending vibrations occur at lower frequencies.

Infrared (IR) Spectroscopy : The FT-IR spectrum of Li₄FeH₆ shows a broad and weak peak in the 600–1000 cm⁻¹ range, attributed to H-Fe-H bending modes. researchgate.netjst.go.jp In Na₂Mg₂FeH₈, Fe-H bending vibrations are observed at 856, 783, and 650 cm⁻¹. curtin.edu.au

Raman Spectroscopy : A Raman-active Fe-H bending mode in Na₂Mg₂FeH₈ is found at 1076 cm⁻¹. curtin.edu.au

The table below summarizes the experimentally observed vibrational frequencies for the [FeH₆]⁴⁻ moiety in different chemical environments.

Vibrational Frequencies of the [FeH₆]⁴⁻ Anion

CompoundSpectroscopyVibrational ModeFrequency (cm⁻¹)Reference
Li₄FeH₆FTIRFe-H Stretch (antisymmetric)1400 - 1800 researchgate.netjst.go.jp
H-Fe-H Bend600 - 1000 researchgate.netjst.go.jp
Na₂Mg₂FeH₈FTIRFe-H Stretch1752, 1645 curtin.edu.au
Fe-H Bend856, 783, 650 curtin.edu.au
RamanFe-H Stretch1874, 1765, 1732 curtin.edu.au
Fe-H Bend1076 curtin.edu.au

The [FeH₆]⁴⁻ anion possesses an octahedral (Oₕ) coordination geometry. For an ideal Oₕ symmetry, group theory predicts the following genuine vibrational modes: 2T₁ᵤ + T₂ᵤ + A₁g + E₉ + T₂₉.

IR-Active Modes : The T₁ᵤ modes (one stretching, one bending) are infrared-active.

Raman-Active Modes : The A₁g (symmetric stretch), E₉ (asymmetric stretch), and T₂₉ (bending) modes are Raman-active.

Silent Mode : The T₂ᵤ mode is inactive in both IR and Raman.

The multiple bands observed for stretching and bending modes in the spectra of Li₄FeH₆ and Na₂Mg₂FeH₈ suggest that the ideal Oₕ symmetry of the [FeH₆]⁴⁻ anion is lowered in the solid-state crystal lattice. curtin.edu.aujst.go.jp This distortion lifts the degeneracy of the vibrational modes, causing them to split into multiple distinct peaks. For example, the single T₁ᵤ stretching mode expected for a perfect octahedron can split into several IR-active bands in a lower-symmetry environment.

Interestingly, analysis of the vibrational spectra of hexahydrido complexes, including [FeH₆]⁴⁻, has shown that the symmetric (A₁g) and asymmetric (E₉) stretching frequencies are unusually close to each other. dokumen.pub This indicates that the stretching-stretching interaction force constant between the Fe-H bonds is very small. dokumen.pub

Identification of Diagnostic Fe-H Stretching and Bending Frequencies

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray absorption and emission spectroscopies are powerful, element-specific tools for investigating the electronic structure of metal complexes. They provide direct information on both the unoccupied and occupied electronic states, offering profound insights into the nature of the Fe-H bond in systems like [FeH6]4−.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, probes the transitions of core electrons to unoccupied orbitals. In the context of iron hydride complexes, pre-edge signals in high-resolution Fe K-edge XANES spectra are particularly informative. These features arise from transitions to unoccupied molecular orbitals with significant metal d-character. Theoretical and experimental studies on related iron hydrides demonstrate that antibonding Fe-H interactions contribute distinctly to these pre-edge signals. researchgate.net For a complex like Mg2FeH6, which contains the [FeH6]4− unit, the position of the Fe K-edge absorption has been used to assess the oxidation state of the iron center. researchgate.net The analysis of the XANES spectrum, by comparing the position of the first derivative maximum to that of an iron foil reference, suggested a formal oxidation state of zero for iron in this compound. researchgate.netresearchgate.net This finding points toward a significant covalent character in the Fe-H bonds, where electron density from the hydride ligands is shared with the iron, rather than a purely ionic Fe(II) center with six H- anions.

Valence-to-core (VtC) X-ray Emission Spectroscopy (XES) serves as a complementary technique, mapping the occupied molecular orbitals with metal p-character. researchgate.net For iron hydride complexes, VtC-XES provides characteristic signatures of bonding Fe-H interactions. researchgate.netnih.gov These spectra directly probe the occupied molecular orbitals that constitute the Fe-H bonds, revealing their energy levels and composition. The combination of XANES to probe the LUMO (Lowest Unoccupied Molecular Orbital) and other unoccupied states, and VtC-XES to probe the HOMO (Highest Occupied Molecular Orbital) and other occupied states, provides a comprehensive electronic structure description. researchgate.net This dual approach allows for a detailed characterization of the Fe-H bonding manifold, from the bonding to the antibonding orbitals.

The degree of mixing between metal and ligand orbitals, or covalency, is a key factor in the electronic structure of [FeH6]4−. XAS and XES are highly sensitive to these effects. The intensity and energy of XANES pre-edge features and the details of VtC-XES spectra are directly influenced by the covalent mixing between the Fe 3d and H 1s orbitals. acs.org In a study of Mg2FeH6, analysis of the Fe K-edge XANES data suggested a significant departure from a simple ionic model ([Fe]2+[H−]6), indicating a more metallic or covalent nature for the hydride. researchgate.net

Furthermore, electronic spectroscopy (UV-visible), which is conceptually related to the ligand field effects probed by X-ray techniques, has been used to quantify the ligand field strength of the hydride in [FeH6]4−. nih.govdtic.mil The observation of spin-allowed ligand field transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) in the UV-visible spectrum of [FeH6][MgX(THF)2]4 allowed for the calculation of the ligand field splitting parameter (Δo) and the Racah parameter (B). nih.gov The calculated Δo of approximately 25,000 cm⁻¹ and B of 310 cm⁻¹ establish the hydride ligand as a strong-field ligand, positioned below cyanide but well above ligands like bipyridine in the spectrochemical series for low-spin Fe(II). nih.govdtic.mil This strong ligand field, a direct consequence of the powerful sigma-donating nature of the hydride ligands, leads to the low-spin d⁶ electronic configuration (t₂g⁶eg⁰) for the iron center in the [FeH6]4− complex.

Probing Unoccupied and Occupied Electronic States Relevant to Fe-H Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydride Ligand Characterization

¹H NMR spectroscopy is an indispensable tool for characterizing metal hydride complexes in solution, providing direct evidence for the presence of M-H bonds and insights into their electronic environment and dynamic behavior.

Hydride ligands bonded to transition metals are distinguished by their characteristically high-field (upfield) chemical shifts in ¹H NMR spectra, typically appearing at negative ppm values (relative to TMS). libretexts.org This upfield shift is a hallmark of the shielded environment of the proton in the M-H bond. For the [FeH6]4− anion, studied as the [FeH6][MgX(THF)2]4 salt in THF-d8, the ¹H NMR spectrum at 25°C displays two distinct hydride resonances at δ -20.3 and -20.4 ppm, with a relative intensity of 5.6:1. nih.gov The presence of two signals suggests slightly different magnetic environments for the hydride ligands in solution, likely due to ion-pairing interactions with the [MgX(THF)n]+ counterions. nih.govresearchgate.net

The origin of such extreme upfield shifts is not merely due to the diamagnetic shielding from increased electron density on the hydrogen. acs.org Theoretical studies have shown that paramagnetic contributions from currents localized on the adjacent metal center are primarily responsible for the "hydridic" ¹H chemical shift. acs.org For heavy transition metals, relativistic effects, specifically spin-orbit coupling, also play a crucial role in inducing the large shielding at the hydrogen nucleus. nih.govacs.org

Interactive Table: ¹H NMR Data for [FeH₆]⁴⁻ in THF-d₈

ParameterValueReference
Chemical Shift 1-20.3 ppm nih.gov
Chemical Shift 2-20.4 ppm nih.gov
Signal Ratio5.6 : 1 nih.gov
Coalescence Temp.~40 °C (at 200 MHz) nih.gov

Dynamic processes involving hydride ligands are readily studied by variable-temperature NMR spectroscopy. For the [FeH6]4− complex, the two separate hydride signals observed at -20.3 and -20.4 ppm coalesce into a single broader peak near 40°C (at 200 MHz). nih.gov This coalescence indicates a dynamic exchange process occurring on the NMR timescale. The exchange is likely between the different hydride environments caused by the asymmetric ion-pairing in solution.

Furthermore, the [FeH6]4− anion has been shown to catalyze hydrogen-deuterium exchange processes. dtic.mil When a solution of the complex in deuterated benzene (B151609) (C6D6) containing tetrahydrofuran (B95107) (THF) was heated, ¹H NMR spectroscopy showed the appearance of protons on the benzene ring, while ²H NMR showed the appearance of deuterium on the THF molecules. dtic.mil This demonstrates that the complex can activate C-H bonds and facilitate hydrogen exchange between solvent molecules, highlighting the reactivity and dynamic nature of the hydride ligands. While direct spin-spin coupling between the hydride protons and the spin-active ⁵⁷Fe isotope (2.1% natural abundance) is often difficult to observe, coupling to other nuclei, such as ³¹P in phosphine (B1218219) co-ligands (not present in this homoleptic complex), is a primary method for determining stereochemistry in other hydride complexes. libretexts.org

1H NMR Chemical Shift Analysis for Hydride Environments

X-ray Crystallographic Studies on Isolated [FeH6]4− Compounds (Focus on Structural Principles)

While locating hydrogen atoms with X-ray crystallography can be challenging due to their low scattering power, successful structural elucidations have been achieved for several crystalline salts of [FeH6]4−, often complemented by neutron diffraction data. libretexts.org These studies have been fundamental in establishing the core structural principles of this complex.

The primary structural feature revealed by crystallographic studies on compounds like Mg2FeH6 and Li4FeH6 is the existence of discrete, isolated [FeH6]4− anions. researchgate.netresearchgate.netjst.go.jp Within these anions, the iron atom is octahedrally coordinated by six hydride ligands.

In Mg2FeH6, which adopts a cubic K2PtCl6-type structure (space group Fm-3m), the [FeH6]4− octahedra are isolated from one another, positioned at the lattice points of a face-centered cubic arrangement. researchgate.net The magnesium cations occupy the tetrahedral holes in the structure.

A different arrangement is found in Li4FeH6, which possesses a trigonal K4CdCl6-type structure (space group R-3c). researchgate.netjst.go.jpaip.org In this structure, the iron is also octahedrally coordinated by six hydrogen atoms, with a theoretically predicted and experimentally supported Fe-H bond length of approximately 1.61 Å. researchgate.netjst.go.jp The [FeH6]4− anion is surrounded by eight lithium cations that form a corner-sharing cube. researchgate.netjst.go.jp The successful synthesis and structural characterization of these compounds confirm the stability of the octahedral [FeH6]4− unit in the solid state.

Interactive Table: Crystallographic Data for Compounds Containing the [FeH₆]⁴⁻ Anion

CompoundCrystal SystemSpace GroupKey Structural FeaturesFe-H Bond Length (Å)Reference
Mg₂FeH₆CubicFm-3mIsolated [FeH₆]⁴⁻ octahedra in a K₂PtCl₆-type structure.Not explicitly stated in results researchgate.netresearchgate.net
Li₄FeH₆TrigonalR-3cIsolated [FeH₆]⁴⁻ octahedra in a K₄CdCl₆-type structure.~1.61 researchgate.netjst.go.jp

Coordination Chemistry and Electronic Structure of Feh6 4−

Geometrical Considerations and Idealized Coordination Polyhedra

The geometry of the [FeH6]4- anion is a key aspect of its chemical identity. In its idealized form, the anion adopts an octahedral coordination, which is a common arrangement for six-coordinate transition metal complexes. researchgate.netchegg.com However, in the solid state, this idealized geometry is often subject to distortions.

Octahedral Coordination and Observed Distortions in Solid-State Structures

The [FeH6]4- anion features a central iron atom octahedrally coordinated to six hydride (H-) ligands. researchgate.netresearchgate.net This arrangement is observed in various ternary metal hydrides. wikipedia.org In the solid state, these compounds often adopt a K2PtCl6-type structure with a cubic Fm-3m space group. unige.ch

Influence of Counter-Cations and Lattice Interactions on Anion Geometry

The nature of the counter-cation plays a crucial role in determining the precise geometry of the [FeH6]4- anion in the solid state. Different alkaline earth metals, such as magnesium (Mg), calcium (Ca), and strontium (Sr), can act as counter-cations, forming compounds with the general formula A2FeH6 (where A = Mg, Ca, Sr). unige.chcapes.gov.br

CompoundCrystal SystemSpace GroupFe-H Bond Length (Å)
Mg2FeH6CubicFm-3m1.54
Sr2FeH6CubicFm-3m1.62
Li4FeH6RhombohedralR-3c1.61

This table presents crystallographic data for various hexahydridoferrate(4-) compounds, highlighting the influence of the counter-cation on the Fe-H bond length. researchgate.netosti.govmaterialsproject.org

Formal Oxidation State of Iron and D-Electron Configuration

Understanding the electronic structure of [FeH6]4- is fundamental to comprehending its reactivity and properties. This involves determining the formal oxidation state of the iron center and its d-electron configuration.

Electronic Configuration within the Context of Ligand Field Theory

In [FeH6]4-, the iron atom is assigned a formal oxidation state of +2 (Fe(II)). materialsproject.org This is based on the assumption that each hydride ligand carries a -1 charge. With iron in the +2 oxidation state, it has a d6 electron configuration.

According to ligand field theory, which provides a more nuanced picture than simple crystal field theory by incorporating covalent interactions, the d-orbitals of the iron atom are split into two energy levels in an octahedral field: the lower-energy t2g set and the higher-energy eg* set. wikipedia.orguwimona.edu.jmlibretexts.org The six d-electrons of the Fe(II) center populate these orbitals. For a d6 configuration in an octahedral field, there are two possibilities: a high-spin state (t2g4 eg2) or a low-spin state (t2g6). In the case of [FeH6]4-, it is a high-spin complex. acs.org

Implications of the High Negative Charge on Iron Center Electronegativity

The presence of a high negative charge (-4) on the complex anion has significant implications for the electronic properties of the iron center. This high charge density effectively reduces the electronegativity of the iron atom, making it more willing to donate electron density to the surrounding ligands. This effect influences the nature and strength of the Fe-H bonds.

Fundamental Nature of Metal-Hydride Bonding in [FeH6]4−

The bonding between the iron center and the hydride ligands in [FeH6]4- is a critical aspect of its chemistry. The Fe-H bond is not purely ionic or covalent but possesses a mixed character.

Analysis of Covalent and Ionic Contributions to the Fe-H Bond

The nature of the iron-hydrogen bond in [FeH₆]⁴⁻ is characterized by a blend of covalent and ionic interactions. Early diffraction studies on soluble derivatives revealed a short Fe-H bond distance of approximately 1.609 Å, which was interpreted as an indication of a significant covalent bond. researchgate.net In contrast, the interaction between the magnesium counterion and the hydride ligands (Mg-H bond) was found to be much longer (2.095 Å), suggesting a more ionic character. researchgate.net

Theoretical investigations using density functional theory (DFT) on related solid-state compounds like Mg₂FeH₆ provide a more detailed picture. These studies confirm a mixed bonding character within the [FeH₆]⁴⁻ unit. Analysis of electron charge density distributions shows that there is a partial charge transfer from the iron atom to the hydrogen atoms. This charge transfer points to a degree of ionic character in the Fe-H bond. Simultaneously, the bonding is significantly influenced by the hybridization of the iron valence orbitals (p and d) with the s orbitals of the hydrogen atoms, a hallmark of covalent bonding. Therefore, the Fe-H bond is best described as being predominantly covalent with a smaller, yet significant, ionic component. This is distinguished from the clearly ionic interaction between the [FeH₆]⁴⁻ complex anion and the surrounding cations (like Mg²⁺) in the crystal lattice.

Molecular Orbital Descriptions of Fe-H Bonding Interactions

The bonding in the octahedral [FeH₆]⁴⁻ complex can be effectively described using molecular orbital (MO) theory. numberanalytics.comamercrystalassn.orgmdpi.com The model involves the interaction between the valence atomic orbitals of the central Fe(II) ion (3d, 4s, and 4p) and the symmetry-adapted linear combinations of the six hydrogen 1s orbitals, known as ligand group orbitals (LGOs).

In an octahedral (Oₕ) symmetry environment, the six H 1s LGOs transform into three irreducible representations: a₁₉ (one orbital), e₉ (two degenerate orbitals), and t₁ᵤ (three degenerate orbitals). The valence orbitals of the iron atom also correspond to specific symmetry representations in this group:

4s → a₁₉

4p → t₁ᵤ

3d → e₉ + t₂₉

The iron orbitals of a₁₉, e₉, and t₁ᵤ symmetry can overlap with the hydrogen LGOs of the same symmetry to form bonding and antibonding molecular orbitals. The t₂₉ orbitals of the iron atom are non-bonding in a purely σ-bonding framework as there are no hydrogen LGOs with this symmetry.

The complex contains 14 valence electrons to be placed in these molecular orbitals: 6 from the d-shell of Fe(II) and 8 from the six hydride ligands (H⁻) and the 4- charge. These electrons fill the MOs in order of increasing energy. The resulting electron configuration in the ground state is (a₁₉)², (t₁ᵤ)⁶, (e₉)⁴, (t₂₉)⁶. All bonding, and the non-bonding t₂₉ orbitals are filled, leading to a stable, 18-electron diamagnetic complex, consistent with experimental observations for compounds like Mg₂FeH₆. nih.gov Spectroscopic studies on soluble derivatives have identified a ligand-to-metal charge transfer (LMCT) band, further supporting this MO picture. researchgate.net

Electron Density Analysis and Topological Approaches (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. amercrystalassn.orgnih.gov This approach allows for the characterization of interatomic interactions by identifying critical points in the electron density (ρ) and analyzing its Laplacian (∇²ρ). mdpi.com For instance, a positive value of the Laplacian at a bond critical point is typically indicative of a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction), whereas a negative value suggests a shared-shell (covalent) interaction. mdpi.com

While a dedicated QTAIM analysis published solely for the isolated [FeH₆]⁴⁻ anion is not prevalent, computational studies on the technologically significant material Mg₂FeH₆ have employed analogous electron density and charge transfer analyses (often referred to as AIM or Bader analysis) to elucidate its bonding characteristics. researchgate.netrsc.org These analyses of calculated electron density distributions reveal significant charge transfer from the magnesium atoms to the [FeH₆]⁴⁻ unit, confirming the ionic nature of the interaction between the cation and the complex anion.

Within the [FeH₆]⁴⁻ moiety itself, these studies show features consistent with the mixed bonding character described previously. The analysis of charge density difference plots indicates a complex interplay of charge accumulation and depletion between the iron and hydrogen atoms, supporting the coexistence of both covalent and ionic contributions to the Fe-H bond. Such computational approaches are crucial for understanding the nuanced bonding in complex hydrides where classical bonding models are insufficient. numberanalytics.com

Comparative Analysis with Other Homoleptic Transition Metal Hydridometalate Anions

The [FeH₆]⁴⁻ anion is a member of a broader class of homoleptic transition metal hydridometalate anions, which are primarily found in solid-state ternary or quaternary hydrides. shaoxc.com A comparative analysis with its congeners reveals systematic trends in structure, bonding, and stability.

Trends in Structure, Bonding, and Stability across the Transition Series

The stability and structure of hydridometalate anions are strongly influenced by the tendency of the central metal to achieve a stable 18-electron configuration, particularly for the late transition metals. shaoxc.commdpi.com The [FeH₆]⁴⁻ anion, with its Fe(II) d⁶ center and six H⁻ ligands, perfectly fits this 18-electron rule, contributing to its stability. shaoxc.com This trend is also observed for related anions such as [RuH₆]⁴⁻ and [OsH₆]⁴⁻. nih.gov

The nature of the cation in the crystal lattice significantly influences the structural parameters of the anion. For instance, in the M₂FeH₆ series (where M is a divalent cation), the Fe-H bond length shows a distinct trend. As the ionic radius of the cation increases and its electronegativity decreases (from Mg²⁺ to Ca²⁺ to Sr²⁺), the Fe-H bond elongates. mdpi.com This is likely due to the larger lattice constants in the Ca and Sr variants, which weaken the interactions between neighboring complex anions. mdpi.com

The stability of these complex hydrides is also tied to the identity of the transition metal. For example, theoretical studies involving the partial substitution of iron in Mg₂FeH₆ with other transition metals like manganese, nickel, or cobalt have shown that such doping tends to destabilize the hydride. researchgate.netrsc.org Across the transition series, the reactivity of the metals generally decreases from left to right.

CompoundFe-H Bond Length (Å)Comments
Mg₂FeH₆1.56Determined from solid-state structure. nih.gov
Mg₂FeD₆1.556Average distance; slight distortion noted. mdpi.com
Ca₂FeD₆1.62Elongation compared to Mg salt. mdpi.com
Sr₂FeH₆1.683 (calc.)Calculated value; consistent with trend. mdpi.com
Li₄FeH₆1.61From theoretical elucidation of structure. uobasrah.edu.iq
[FeH₆][MgBr(THF)₂]₄1.609Determined from soluble derivative. researchgate.net

Exploration of Isostructural and Isoelectronic Relationships

Many transition metal hydrides share structural and electronic similarities. The compound Mg₂FeH₆, which contains the [FeH₆]⁴⁻ anion, is isostructural with the well-known K₂PtCl₆, adopting the same cubic crystal structure. nih.gov This structural motif is common among related complex hydrides.

A prominent isoelectronic and isostructural series exists for the Group 8 elements. The anions [FeH₆]⁴⁻, [RuH₆]⁴⁻, and [OsH₆]⁴⁻ all form stable 18-electron octahedral complexes and are found in compounds like M₂TH₆ (M = Mg, Ca, Sr; T = Fe, Ru, Os). nih.gov This relationship extends to other salt compositions as well; for example, Li₄FeH₆ is isostructural with Li₄RuH₆ and Li₄OsH₆. uobasrah.edu.iq

Isoelectronic relationships also exist with complexes containing a different number of hydride ligands to balance the charge and electron count. For example, a comparison can be made along the isoelectronic series Mg₂FeH₆, Mg₂CoH₅, and Mg₂NiH₄. In this series, as the transition metal changes from Fe to Co to Ni, the number of hydride ligands decreases to maintain a stable electronic configuration for the complex anion. Furthermore, isoelectronic relationships can be drawn between complexes with different metals from different groups, such as certain Fe(II) and Mn(I) pincer complexes, which can exhibit both similar and divergent reactivities.

Property[FeH₆]⁴⁻[RuH₆]⁴⁻[OsH₆]⁴⁻
Central Metal Fe(II)Ru(II)Os(II)
Electron Count 181818
Geometry OctahedralOctahedralOctahedral
Example Compound Mg₂FeH₆Sr₂RuH₆Mg₂OsH₆
Isoelectronic? YesYesYes
Isostructural (in M₂TH₆)? YesYesYes

Reactivity and Mechanistic Studies of Feh6 4−

Hydrogen Transfer Reactions and Reactivity Profiles

The [FeH₆]⁴⁻ anion has demonstrated potential as a versatile agent for hydrogen transfer, capable of participating in both stoichiometric and catalytic processes. colab.wscore.ac.uk Its reactivity stems from the hydridic nature of the Fe-H bonds, which allows for the delivery of hydrogen to various substrates.

As a polyhydridic complex, [FeH₆]⁴⁻ serves as a powerful reducing and hydrogen-transfer agent. aau.dk Research has shown its potential as a stoichiometric reagent for multiple hydrogen transfers. colab.wscore.ac.uk The complex is part of a diverse class of transition metal hydrides that can reduce a variety of organic and inorganic substances, often requiring a catalyst. aau.dk In the context of composite materials for hydrogen storage, related iron hydrides like Mg₂FeH₆ participate in stoichiometric reactions, such as with LiBH₄, to release hydrogen. mdpi.comresearchgate.net The formation of ternary complex hydrides, such as Li₄FeH₆ from iron and LiH, further underscores the ability of iron to form stable, hydrogen-rich anions capable of hydrogenation reactions. aip.orgjst.go.jp

The table below summarizes key aspects of hydrogenation involving iron hydrides.

Reaction Type Reactants Product(s) Key Feature Citations
Stoichiometric Reaction (1 − x)LiBH₄ + xMg₂FeH₆ FeB, LiH, MgH₂ Simultaneous dehydrogenation at reduced temperatures. mdpi.comresearchgate.net mdpi.comresearchgate.net
High-Pressure Synthesis 4LiH + Fe + H₂ Li₄FeH₆ Forms a complex hydride with high hydrogen density. aip.org aip.orgjst.go.jp

| General Hydrogenation | Alkene + H₂ (with catalyst) | Alkane | Metal catalyst weakens the H-H bond to enable the reaction. pressbooks.pub | pressbooks.pub |

The mechanism of hydride delivery from transition metal complexes can follow several pathways, including direct hydride (H⁻) transfer, proton-coupled electron transfer, or hydrogen atom transfer (H•). For complexes like [FeH₆]⁴⁻, a process known as Metal-Hydride Hydrogen Atom Transfer (MHAT) is a relevant mechanistic framework. wikipedia.org In MHAT, the metal-hydride bond transfers a neutral hydrogen atom to an unsaturated substrate (like an alkene), generating a carbon-centered radical. wikipedia.org This radical intermediate can then undergo further reactions. wikipedia.org

Studies involving soluble complexes of [FeH₆]⁴⁻ have demonstrated its ability to catalyze hydrogen-deuterium exchange between tetrahydrofuran (B95107) (THF) and benzene (B151609). This exchange confirms that the complex can activate C-H bonds and facilitate hydrogen transfer between different molecules, a key characteristic for a hydrogenation catalyst. The process likely involves the reversible transfer of hydrogen from the complex to the substrate, highlighting its role as a hydride shuttle. The use of weak-field ligands, such as the hydride ligand, can promote the radical character of the M-H bond, facilitating efficient hydrogen atom transfer. wikipedia.org

Stoichiometric Hydrogenation and Reduction Capabilities

Electron Transfer and Redox Chemistry of the [FeH₆]⁴⁻ Anion

The chemistry of [FeH₆]⁴⁻ is also rich in electron transfer processes. As an Fe(II) complex with a high negative charge, it is an electron-rich species poised to act as a reducing agent. webassign.net

The reduction potential of a species determines the thermodynamic driving force for its electron transfer reactions. nih.gov While specific electrochemical data for the [FeH₆]⁴⁻/ [FeH₆]³⁻ couple is not widely reported, its chemical behavior provides insight into its redox properties. The reaction of [FeH₆]⁴⁻ with Fe(II) to produce Fe(0) demonstrates its strong reducing power. acs.org

The electronic spectrum of [FeH₆]⁴⁻ in a THF solution reveals a ligand-to-metal charge transfer (LMCT) band. researchgate.net This feature is indicative of electronic transitions where an electron moves from an orbital that is primarily ligand-based (hydride) to one that is primarily metal-based (iron), a fundamental process in electron transfer chemistry. researchgate.net The thermodynamics of electron transfer are influenced by the surrounding environment, which can shift the reduction potentials significantly. nih.gov The study of electron transfer kinetics, for instance between Fe(CN)₆³⁻/⁴⁻ and conducting polymers, utilizes techniques like electrochemical impedance spectroscopy to determine rate constants and diffusion coefficients, which are fundamental parameters in redox chemistry. researchgate.net

A notable reaction of the [FeH₆]⁴⁻ anion is its ability to produce metallic iron (Fe(0)) particles in solution. When a THF solution of a salt containing the [FeH₆]⁴⁻ anion is treated with two equivalents of iron(II) chloride (FeCl₂), a quantitative formation of metallic iron occurs. acs.org This reaction is described as a solution comproportionation, where the Fe(-II) center of the anion and the Fe(II) center of the FeCl₂ react to form Fe(0). acs.org

Reaction Details for Metallic Iron Formation

Reactants Product Reaction Type Citation

This process is significant as it represents a controlled, low-temperature solution-phase synthesis of metallic iron particles starting from a molecular iron hydride precursor. acs.orgresearchgate.net The initial hydrolysis of some [FeH₆]⁴⁻ salts has also been observed to yield metallic iron. researchgate.net

Investigation of Reduction Potentials and Electron Transfer Mechanisms

Ligand Exchange and Substitution Reaction Mechanisms

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.org For octahedral complexes like [FeH₆]⁴⁻, these reactions can proceed through different mechanisms. kccollege.ac.in

Given that [FeH₆]⁴⁻ is an 18-electron, six-coordinate complex, a dissociative (D) or interchange (I) mechanism is more probable than a purely associative (A) one, which would require the formation of an unfavorable seven-coordinate intermediate. libretexts.orglibretexts.org In a dissociative pathway, a ligand (in this case, a hydride) would first leave the coordination sphere, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

Kinetic Studies of Hydride Ligand Lability and Inertness

The Fe(II) center in [FeH₆]⁴⁻ is a d⁶ system. For an octahedral complex, the arrangement of these six d-electrons is crucial in determining its kinetic behavior. The hydride ion (H⁻) is considered a relatively weak-field ligand compared to ligands like cyanide. Spectroscopic studies have established the position of the hydride ligand in the spectrochemical series for low-spin Fe(II) as being significantly below cyanide. This results in a smaller ligand field splitting energy (Δₒ) for [FeH₆]⁴⁻.

In a low-spin d⁶ complex with a large Δₒ, all six electrons occupy the lower-energy t₂g orbitals (t₂g⁶ eg⁰). This configuration is electronically very stable and results in a high ligand field stabilization energy (LFSE). Any distortion from octahedral geometry, such as the formation of a five-coordinate square pyramidal or seven-coordinate pentagonal bipyramidal transition state required for ligand substitution, leads to a significant loss of this stabilization energy. This energy penalty, known as the Ligand Field Activation Energy (LFAE), creates a high kinetic barrier for substitution, rendering the complex inert. uci.eduoup.comionicviper.org

Conversely, if the ligand field is weaker, the complex may be more labile. While direct kinetic measurements for hydride exchange on [FeH₆]⁴⁻ are not extensively documented, its characterization in solution provides clues. For instance, ¹H NMR studies of [FeH₆][MgBr(THF)₂]₄ in THF-d₈ have shown coalescence of hydride signals at around 40 °C, which indicates a dynamic process likely involving ligand exchange or interaction with the counterions on the NMR timescale. This suggests that the hydride ligands are relatively labile, certainly more so than the ligands in classic inert complexes.

Comparison of Ligand Substitution Pathways with Isoelectronic Cyanide Complexes (e.g., [Fe(CN)₆]⁴⁻)

A comparison between [FeH₆]⁴⁻ and its isoelectronic counterpart, hexacyanoferrate(II) or [Fe(CN)₆]⁴⁻, provides an excellent illustration of how ligand identity governs kinetic stability. Both are Fe(II) d⁶ octahedral complexes, yet their reactivity towards ligand substitution is vastly different.

The [Fe(CN)₆]⁴⁻ ion is famously inert to ligand substitution. uci.eduscribd.comrjlbpcs.com The cyanide ion (CN⁻) is a strong-field ligand that causes a large d-orbital splitting (large Δₒ). This leads to a low-spin d⁶ (t₂g⁶) configuration with a maximal LFSE of -2.4 Δₒ. uci.edu The resulting high Ligand Field Activation Energy (LFAE) presents a substantial kinetic barrier to the dissociation of a cyanide ligand. oup.comscribd.com Consequently, the exchange of cyanide ligands in [Fe(CN)₆]⁴⁻ is extremely slow under normal conditions. ijcps.org

In stark contrast, the hydride ligand in [FeH₆]⁴⁻ exerts a weaker field. The smaller Δₒ results in a lower LFSE and, critically, a lower LFAE. This reduced activation barrier means that the hydride ligands are expected to be significantly more labile than the cyanide ligands in [Fe(CN)₆]⁴⁻.

The substitution mechanism for inert complexes like [Fe(CN)₆]⁴⁻, when it does occur (e.g., through photoaquation), often proceeds through a dissociative (D) or interchange (I) mechanism. ijcps.org Given the greater lability suggested for [FeH₆]⁴⁻, its substitution reactions may also follow these pathways, but at a much faster rate.

Table 1: Comparison of [FeH₆]⁴⁻ and [Fe(CN)₆]⁴⁻ Properties
Property[FeH₆]⁴⁻ (Hexahydridoferrate(4-))[Fe(CN)₆]⁴⁻ (Hexacyanoferrate(II))
Fe Oxidation State+2+2
d-electron countd⁶d⁶
GeometryOctahedralOctahedral
Ligand Field StrengthWeaker-fieldStrong-field uci.educhemijournal.com
Spin StateLow-spinLow-spin scribd.com
Kinetic BehaviorConsidered LabileKinetically Inert uci.eduscribd.comrjlbpcs.com
Ligand Field Activation Energy (LFAE)Relatively LowHigh uci.eduoup.com

Stability and Reactivity Under Diverse Chemical Environments

The stability of the [FeH₆]⁴⁻ anion is highly dependent on its physical and chemical surroundings, particularly temperature and the presence of proton sources.

Pathways and Kinetics of Thermal Decomposition

Salts containing the [FeH₆]⁴⁻ anion, such as Mg₂FeH₆, are primarily known as solid-state materials for hydrogen storage. Their thermal decomposition is a key aspect of their function. The decomposition process involves the release of hydrogen gas and the formation of metallic iron and a metal hydride or elemental metal from the counter-ions.

Studies on the thermal decomposition of Mg₂FeH₆ show that the process is complex. In some cases, the decomposition occurs in steps. For instance, in-situ diffraction studies have shown that MgH₂ can form as an intermediate before complete decomposition to the elements. conicet.gov.ar The decomposition temperature is influenced by factors such as hydrogen back-pressure and the material's microstructure. Differential Scanning Calorimetry (DSC) and in-situ X-ray diffraction studies indicate that hydrogen desorption from Mg₂FeH₆ occurs in a narrow temperature range, with peak decomposition temperatures observed between 290 °C and 340 °C under various conditions. conicet.gov.ar

Kinetic analyses of the hydrogen desorption from Mg₂FeH₆ have been performed to determine the activation energy (Ea) for the process. While values can vary depending on the model used and the material's preparation, studies on related complex hydride systems provide insight. For example, a kinetic analysis of a 2LiBH₄–Mg₂FeH₆ system reported an activation energy of 118 kJ mol⁻¹ for the irreversible decomposition reaction involving Mg₂FeH₆. acs.org The kinetics often follow models that describe solid-state reactions, such as nucleation and growth mechanisms (e.g., Avrami-Erofeev models). acs.orgdntb.gov.ua

Table 2: Thermal Decomposition Data for Mg₂FeH₆
ParameterValue / ObservationReference
Decomposition ProductsMg, Fe, H₂ conicet.gov.ar
Peak Decomposition Temp.~290-340 °C conicet.gov.ar
Kinetic MechanismOne-step desorption observed, but can be complex involving intermediates like MgH₂. conicet.gov.arscielo.br
Activation Energy (Ea)~118 kJ mol⁻¹ (for a related mixed system) acs.org

Reactivity with Protic Solvents and Acid-Base Behavior

The [FeH₆]⁴⁻ anion possesses a very high negative charge density and is composed of hydridic ligands. This structure makes it a powerful Brønsted-Lowry base. A Brønsted-Lowry base is a species that can accept a proton (H⁺). researchgate.net

When placed in a protic solvent—a solvent containing acidic protons, such as water or alcohols—the [FeH₆]⁴⁻ anion is expected to be highly reactive. The reaction involves the protonation of one or more of the hydride ligands by the solvent. researchgate.net This acid-base reaction forms molecular hydrogen (H₂) and a hydroxylated or alkoxylated iron complex, which would likely be unstable and decompose further.

The general reaction with a generic protic solvent (ROH, where R=H, alkyl, etc.) can be represented as: [FeH₆]⁴⁻ + H⁺-OR⁻ → {[FeH₅(H₂)]³⁻} + OR⁻ → further decomposition

This reactivity highlights the instability of the "naked" [FeH₆]⁴⁻ anion in environments that can provide a source of protons. Its synthesis and handling, therefore, require the use of aprotic, non-polar solvents like tetrahydrofuran (THF). The protonation of metal hydrides to form dihydrogen complexes is a well-established phenomenon in organometallic chemistry. researchgate.netresearchgate.net Given the high charge and the nature of the ligands, [FeH₆]⁴⁻ would be considered a very "hard" base, readily reacting with hard acids like the proton.

Potential Research Trajectories and Future Directions

Design and Synthesis of Novel Counter-Ion Salts for Enhanced Stability and Tunable Reactivity

The stability and reactivity of the [FeH6]4- anion are intrinsically linked to the nature of its counter-ions. The initial synthesis of [FeH6]4- salts involved magnesium-based counter-ions, specifically from the hydrogenation of a mixture of an iron(II) halide and a phenylmagnesium halide. iitm.ac.inaip.orgcolab.wsresearchgate.net This method yields the complex [FeH6][MgBr(THF)2]4, which is only sparingly soluble in tetrahydrofuran (B95107) (THF), precipitating as a yellow powder. aip.orgcolab.ws

A significant breakthrough in enhancing the utility of [FeH6]4- has been the strategic modification of these counter-ions. Research has shown that substituting the bromide in the counter-ion with an alkoxide group, such as a t-butoxide, dramatically improves solubility. aip.orgcolab.ws The resulting [FeH6][MgOR(THF)n]4 complexes are readily soluble in ethers and even aromatic hydrocarbons like benzene (B151609). aip.orgcolab.ws This enhanced solubility is crucial for its application in solution-phase reactions.

The choice of counter-ion not only affects solubility but also offers a pathway to tune the electronic properties and, consequently, the reactivity of the [FeH6]4- anion. Future research will likely focus on the systematic design and synthesis of a wider array of counter-ion salts. This could involve exploring other main group and transition metal cations, as well as employing bulky, non-coordinating organic cations to isolate the [FeH6]4- anion further and probe its intrinsic reactivity. The development of salts with tailored properties will be instrumental in expanding the practical applications of this intriguing iron hydride complex.

Table 1: Solubility of Hexahydridoferrate(4-) Salts with Different Counter-Ions

Counter-IonSolventSolubility
[MgBr(THF)2]+Tetrahydrofuran (THF)Sparingly soluble
[MgOR(THF)n]+Ethers, Aromatic HydrocarbonsReadily soluble

Development of [FeH6]4− as a Precursor for Advanced Catalytic Systems

The hexahydridoferrate(4-) anion holds considerable promise as a precursor for the development of advanced catalytic systems, particularly for reactions involving hydrogen transfer. aip.orgcolab.wsresearchgate.netcore.ac.uk Its ability to act as a multiple hydrogen-transfer agent makes it a candidate for both stoichiometric and catalytic applications. aip.orgcolab.ws

Early studies have demonstrated the catalytic potential of soluble [FeH6]4- complexes. For instance, solutions of [FeH6]4- have been shown to catalyze the hydrogen-deuterium exchange between THF and deuterated benzene. dtic.mil This observation is significant as it points towards the ability of the complex to activate C-H bonds, a fundamental step in many catalytic transformations. The initial rates of these reactions have been reported to be comparable to some of the most effective noble metal catalysts containing phosphine (B1218219) ligands. dtic.mil

Future research in this area will likely focus on expanding the scope of catalytic reactions mediated by [FeH6]4--derived species. This could include applications in hydrogenation, dehydrogenation, and other organic transformations. A key challenge will be to elucidate the mechanism of catalysis and to identify the active catalytic species, which may be the [FeH6]4- anion itself or a derivative formed in situ. The development of well-defined, highly active, and recyclable catalysts based on this iron hydride could offer a more sustainable and cost-effective alternative to precious metal catalysts. samaterials.comtopsoe.com

Application of Advanced In Situ Spectroscopic Techniques to Monitor Reaction Dynamics

A thorough understanding of the reaction dynamics of [FeH6]4- is essential for its rational application in catalysis and materials science. Advanced in situ spectroscopic techniques are powerful tools for monitoring the transformations of this highly reactive species in real-time.

Standard characterization of [FeH6]4- complexes has been routinely performed using a combination of ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. aip.orgcolab.ws These techniques have been instrumental in confirming the identity and purity of newly synthesized salts. The UV-Visible spectrum of [FeH6]4- in THF reveals a characteristic ligand-to-metal charge transfer (LMCT) band. researchgate.net

More advanced spectroscopic methods are being employed to gain deeper insights into the electronic and vibrational structure of the Fe-H bond. Nuclear Resonant Vibrational Spectroscopy (NRVS) has been successfully used to probe the Fe-H interactions within the [FeH6]4- ion. researchgate.net This technique is particularly valuable as it is selective for modes involving the motion of the ⁵⁷Fe nucleus.

Future research will benefit from the broader application of in situ spectroscopic techniques to monitor the behavior of [FeH6]4- during chemical reactions. For example, time-resolved IR or Raman spectroscopy could be used to track the changes in the Fe-H vibrational modes during a catalytic cycle. Similarly, in situ NMR spectroscopy can provide valuable information on the structural evolution of the complex. Combining these experimental observations with computational modeling will be crucial for developing a comprehensive picture of the reaction dynamics.

Refinement of Computational Models for Highly Accurate Predictions of Energetics and Reactivity

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of the [FeH6]4- anion and its associated compounds. aip.orgresearchgate.netaip.orgjst.go.jpresearchgate.net These theoretical methods provide valuable insights into the electronic structure, bonding, and energetics, which can be challenging to determine experimentally.

DFT calculations have been successfully employed to predict the crystal structures of novel [FeH6]4- containing hydrides, such as Li₄FeH₆. aip.orgresearchgate.netaip.orgjst.go.jpresearchgate.net These predictions have been instrumental in guiding high-pressure synthesis experiments. Furthermore, computational studies have been used to investigate the thermodynamic stability and decomposition pathways of these materials, which is crucial for their application in hydrogen storage. aip.org Theoretical investigations have also shed light on the nature of the Fe-H bond and the electronic structure of the [FeH6]4- complex anion. aip.org

Despite these successes, there is a continuous need for the refinement of computational models to achieve even higher accuracy in predicting the energetics and reactivity of [FeH6]4-. This includes the development and application of more advanced theoretical methods that can better account for electron correlation effects, which are known to be important in transition metal complexes. A benchmark study of wave function quantum chemistry methods has highlighted the challenges in accurately calculating the spin-state energetics of [FeH6]4-. chemrxiv.org The ongoing development of more robust and predictive computational models will be critical for the in-silico design of new [FeH6]4--based materials with tailored properties for specific applications.

Table 2: Computationally Investigated Properties of [FeH6]4- and Related Compounds

PropertyComputational MethodInvestigated SystemReference
Crystal StructureDensity Functional Theory (DFT)Li₄FeH₆ aip.orgresearchgate.netaip.orgjst.go.jpresearchgate.net
Thermodynamic StabilityDensity Functional Theory (DFT)Li₄FeH₆ aip.org
Electronic StructureDensity Functional Theory (DFT)YMn₂₋ₓFeₓH₆ aip.org
Spin-State EnergeticsWave Function Methods[FeH₆]⁴⁻ chemrxiv.org

Investigation of [FeH6]4− Behavior and Transformations under Extreme Pressure Conditions

The study of the hexahydridoferrate(4-) anion and its salts under extreme pressure conditions has opened up new avenues for the synthesis of novel materials with unique properties. High-pressure techniques have proven to be effective in stabilizing new hydride phases that are not accessible under ambient conditions. iitm.ac.inaip.orgjst.go.jpcitedrive.com

A significant body of research has focused on the synthesis of the ternary hydride Mg₂FeH₆, which contains the [FeH6]4- anion. This compound can be synthesized by sintering mixtures of magnesium and iron powders at elevated temperatures and hydrogen pressures. iitm.ac.in High-pressure reactive ball milling is another technique that has been successfully employed for the synthesis of Mg₂FeH₆. citedrive.com More recently, the novel complex hydride Li₄FeH₆ was synthesized by hydrogenating a mixture of iron and lithium hydride at pressures above 6.1 GPa and temperatures of 900 °C. aip.orgjst.go.jp In situ synchrotron radiation X-ray diffraction has been a crucial tool for monitoring these high-pressure synthesis reactions. aip.org

Theoretical studies have also explored the behavior of iron hydrides under even more extreme pressures. Ab initio particle swarm optimization has predicted the existence of a new stable FeH₆ stoichiometry with C2/c symmetry above 213.7 GPa. acs.org Interestingly, this high-pressure phase is predicted to be non-metallic, with a bandgap that increases with pressure. acs.org

Future investigations in this area will likely involve the exploration of a wider range of precursor materials under high pressure to synthesize new [FeH6]4--containing compounds with potentially enhanced properties. The study of the transformations of these materials as they are brought back to ambient pressure is also of great interest, as metastable phases with valuable characteristics can sometimes be recovered.

Exploration of Chemical Roles in Hydrogen-Related Technologies (Focus on Chemical Processes)

The high gravimetric and volumetric hydrogen density of compounds containing the [FeH6]4- anion makes them highly relevant to the development of hydrogen-related technologies, particularly for solid-state hydrogen storage. aip.orgmdpi.commdpi.commdpi.comnih.govresearchgate.net The chemical processes involved in the release and uptake of hydrogen from these materials are a key area of research.

Materials such as Mg₂FeH₆ and Li₄FeH₆ are considered promising candidates for hydrogen storage. aip.orgmdpi.comnih.gov Mg₂FeH₆, for instance, has a hydrogen storage capacity of 5.5 wt%. nih.gov The thermal decomposition of these hydrides to release hydrogen is a central focus of study. The decomposition temperature of Li₄FeH₆ is notably lower than that of Mg₂FeH₆, which could be advantageous for practical applications. aip.org

Future work will likely focus on further optimizing the hydrogen release and uptake characteristics of these materials. This includes the development of catalysts to lower the decomposition temperatures and improve the kinetics of the reactions. A deeper understanding of the chemical roles of the [FeH6]4- anion and its decomposition products will be essential for the rational design of next-generation hydrogen storage materials. mdpi.com

Q & A

Q. What ethical and documentation practices are essential when reporting hexahydridoferrate(4⁻) toxicity data?

  • Methodological Answer :
  • Safety protocols : Adhere to SDS guidelines (e.g., handling cyanide-containing byproducts) .
  • Data transparency : Publish raw spectra, crystallographic files (CIF), and computational input scripts in supplementary materials.
  • Peer review : Disclose conflicts of interest and ensure reproducibility statements align with journal criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.